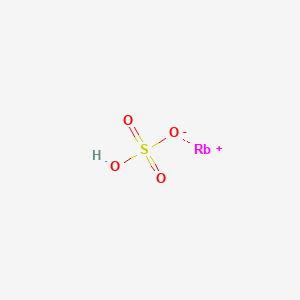

Rubidium hydrogen sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rubidium hydrogen sulfate, also known as rubidium bisulfate, is a chemical compound with the formula RbHSO₄. It is the half-neutralized rubidium salt of sulfuric acid. This compound is known for its hygroscopic nature and monoclinic crystal structure .

Vorbereitungsmethoden

Rubidium hydrogen sulfate can be synthesized through several methods:

Reaction with Rubidium Disulfate: It can be prepared by reacting water with a stoichiometric amount of rubidium disulfate in an environment devoid of humidity.

Reaction with Rubidium Chloride and Sulfuric Acid: Another method involves reacting rubidium chloride with warm sulfuric acid, producing hydrogen chloride as a byproduct.

Analyse Chemischer Reaktionen

Thermal Decomposition

Upon heating, RbHSO₄ undergoes decomposition to form rubidium disulfate (Rb₂S₂O₇) and water:

2RbHSO4ΔRb2S2O7+H2O[1][5]

This endothermic process is reversible under controlled hydration conditions.

Phase Transitions Under Pressure and Temperature

High-pressure X-ray and neutron diffraction studies reveal structural changes in RbHSO₄:

These transitions are critical for applications in solid-state proton conductors and ferroelectric materials .

Dissolution and Thermodynamics

The dissolution of RbHSO₄ in water is exothermic, releasing 15.62 kJ/mol of energy :

RbHSO4(s)→Rb+(aq)+HSO4−(aq)ΔH∘=−15.62textkJmol

Comparative Analysis with Analogous Compounds

RbHSO₄ shares reaction pathways with other alkali hydrogen sulfates but differs in stability and phase behavior:

| Compound | Decomposition Pathway | Phase Transition Pressure |

|---|---|---|

| RbHSO₄ | Rb₂S₂O₇ + H₂O | 1.5 GPa |

| KHSO₄ | K₂S₂O₇ + H₂O | 0.8 GPa |

| CsHSO₄ | Cs₂S₂O₇ + H₂O | 2.0 GPa |

Research Findings

-

Neutron Diffraction Studies : Under high pressure, RbHSO₄ loses ferroelectricity due to disordered hydrogen bonding networks, contrasting with potassium analogs that retain order .

-

Proton Conductivity : RbHSO₄ exhibits proton mobility at elevated temperatures, making it a candidate for fuel cell electrolytes .

Wissenschaftliche Forschungsanwendungen

Ferroelectric Materials

Rubidium hydrogen sulfate is studied extensively for its ferroelectric properties . Ferroelectric materials are essential for various electronic applications due to their ability to exhibit spontaneous polarization.

Case Study: High-Pressure Studies

A notable investigation utilized high-pressure X-ray diffraction and neutron Laue diffraction to explore the phase transitions in this compound. The study confirmed the order-disorder mechanism of its ferroelectric transition and characterized its behavior under high pressure, revealing significant insights into its structural properties at varying temperatures and pressures .

Proton Conductors

The compound is part of a family of solid-acid proton conductors , which are crucial in fuel cell technology. Its ability to conduct protons efficiently makes it a candidate for research in energy applications.

Data Table: Conductivity Properties

| Property | Value |

|---|---|

| Proton Conductivity | High |

| Temperature Range | Varies (up to 200°C) |

| Application | Fuel cells |

Nonlinear Optical Applications

Research has shown that this compound exhibits promising characteristics for nonlinear optical applications . Its optical transparency and birefringence make it suitable for photonic devices.

Case Study: Optical Properties

A study on the optical transmission spectra of this compound demonstrated a transparency level of 89% with a low cutoff wavelength of 240 nm, which is beneficial for developing advanced photonic devices .

Electrochemical Applications

This compound serves as an important reagent in electrochemistry , particularly in the development of electrolytes for batteries.

Data Table: Electrochemical Properties

| Property | Value |

|---|---|

| Solubility | Highly soluble in water |

| Electrolytic Conductivity | Moderate |

Glass Manufacturing

In the field of materials science, this compound contributes to the production of specialty glasses, enhancing their thermal and optical properties.

Application Insights

The incorporation of this compound into glass formulations has been shown to improve the durability and performance of optical components used in electronics .

Wirkmechanismus

The mechanism of action of rubidium hydrogen sulphate involves its ability to undergo phase transitions under varying temperature and pressure conditions. These transitions are linked to changes in the positions of hydrogen atoms within the compound, affecting its ferroelectric properties .

Vergleich Mit ähnlichen Verbindungen

Rubidium hydrogen sulfate can be compared with other hydrogen sulfate compounds such as:

- Potassium Hydrogen Sulfate (KHSO₄)

- Cesium Hydrogen Sulfate (CsHSO₄)

- Ammonium Hydrogen Sulfate (NH₄HSO₄)

These compounds share similar properties but differ in their specific applications and stability under various conditions .

Biologische Aktivität

Rubidium hydrogen sulfate (RbHSO₄), also known as rubidium bisulfate, is a compound of increasing interest in various scientific fields due to its unique properties and potential applications. This article delves into its biological activity, synthesis, properties, and research findings.

This compound is a hygroscopic compound with the chemical formula RbHSO₄. It can be synthesized through two primary methods:

-

Hydrolysis of Rubidium Disulfate :

Rb2S2O7+H2O→2RbHSO4

-

Reaction with Rubidium Chloride :

H2SO4+RbCl→RbHSO4+HCl

The compound crystallizes in a monoclinic structure, exhibiting a unit cell dimension of a=1440 pm, b=462.2 pm, c=1436 pm, and an angle β of 118.0∘ .

The biological activity of this compound is primarily linked to its ionic properties and interactions with cellular systems. Research indicates that rubidium ions can influence various physiological processes:

- Ion Transport : Rubidium ions can substitute for potassium in biological systems, affecting ion transport mechanisms in cells. Studies show that rubidium influx in rat red blood cells is influenced by external sodium concentrations and can be modulated by ouabain, a known inhibitor of sodium-potassium ATPase .

- Antidepressant Properties : Some rubidium compounds, particularly rubidium chloride, have been investigated for their potential antidepressant effects, suggesting that RbHSO₄ may share similar pharmacological properties .

Case Studies and Research Findings

- Cellular Uptake Studies : A study on rat red blood cells demonstrated that rubidium uptake is dependent on external concentrations and is significantly affected by the presence of sodium ions. The uptake mechanism appears to involve both passive diffusion and active transport processes .

- Neutron Diffraction Studies : Research utilizing neutron Laue diffraction has provided insights into the structural changes of RbHSO₄ under varying temperature and pressure conditions. These studies highlight the compound's potential as a ferroelectric material, which could have implications for electronic applications .

- Microbiota Modulation : While not directly related to RbHSO₄, studies on rubidium chloride have shown its capacity to modulate gut microbiota composition in mice. This suggests that rubidium salts may influence broader biological systems beyond simple ion transport .

Applications in Research

This compound is being explored for various applications due to its unique properties:

- Ferroelectric Materials : Its ferroelectric characteristics make it suitable for research in electronic devices and materials science.

- Proton Conductors : As part of solid-acid proton conductors, RbHSO₄ is valuable in fuel cell research and other energy-related applications .

Eigenschaften

CAS-Nummer |

15587-72-1 |

|---|---|

Molekularformel |

H2O4RbS |

Molekulargewicht |

183.55 g/mol |

IUPAC-Name |

hydrogen sulfate;rubidium(1+) |

InChI |

InChI=1S/H2O4S.Rb/c1-5(2,3)4;/h(H2,1,2,3,4); |

InChI-Schlüssel |

XNNUAZGCOYTNQE-UHFFFAOYSA-N |

SMILES |

OS(=O)(=O)[O-].[Rb+] |

Isomerische SMILES |

OS(=O)(=O)[O-].[Rb+] |

Kanonische SMILES |

OS(=O)(=O)O.[Rb] |

Key on ui other cas no. |

15587-72-1 |

Synonyme |

rubidium sulfate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.